lipoxin A4

概要

説明

Lipoxin A4 (LXA4) is a potent inhibitor of cytotoxic activity of human natural killer cells and is as potent as LTB4 in stimulating human neutrophils to generate superoxides . It is synthesized from arachidonic acid and is an endogenous lipoxygenase-derived eicosanoid mediator. It is a potent human protein kinase C activator, inhibits cytotoxicity of natural killer cells, regulates the immune system and inflammation, and modulates neuronal signaling and slow wave sleep .

Synthesis Analysis

Lipoxin A4 is synthesized from arachidonic acid via lipoxygenases . Novel para-substituted aromatic lactone analogues of Lipoxin A4 have been synthesized in a convergent manner with six steps in the longest linear sequence in 12–13% yields, employing 2-deoxy-d-ribose as a chiral pool starting material and the classical E-selective Wittig olefination .

Molecular Structure Analysis

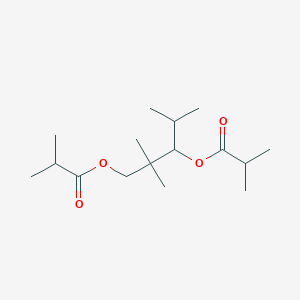

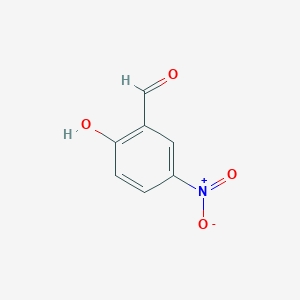

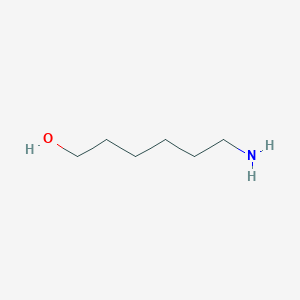

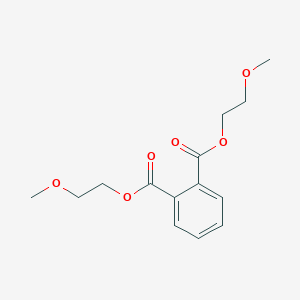

Lipoxins (LX) belong to the group of eicosanoids within the fatty acyls. Their structure is based on eicosanoic acid, a twenty carbon atoms long hydrocarbon chain with a carboxyl group. The chain contains four double bonds in conjugation, and further features three hydroxy groups .

Chemical Reactions Analysis

Lipoxin A4 and Lipoxin B4 are biosynthesized from arachidonic acid via lipoxygenases and both LXA4 and LXB4 are known to exhibit potent and selective anti-inflammatory activity . Novel para-substituted aromatic lactone analogues of Lipoxin A4 have been synthesized in a convergent manner with six steps in the longest linear sequence in 12–13% yields, employing 2-deoxy-d-ribose as a chiral pool starting material and the classical E-selective Wittig olefination .

Physical And Chemical Properties Analysis

Lipoxin A4 is a trihydroxy fatty acid containing a conjugated tetraene, produced by the metabolism of (±)15-HETE or 15-HpETE with human leukocytes .

科学的研究の応用

Regulation of Inflammation

Lipoxins, including LXA4, are endogenous bioactive lipid mediators that play a crucial role in the regulation of inflammation . They exert immunomodulatory effects by regulating the behavior of various immune cells, including neutrophils, macrophages, and T and B cells . They promote the clearance of apoptotic neutrophils, which helps to dampen inflammation and promote tissue repair .

Role in Chronic Diseases

LXA4 regulates the expression of many inflammatory genes by modulating the levels of transcription factors, which are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections . Lipoxin-mediated signaling is involved in chronic inflammation, cancer, diabetes-associated kidney disease, lung injury, liver injury, endometriosis, respiratory tract diseases, neurodegenerative diseases, chronic cerebral hypoperfusion, and retinal degeneration .

Neuroprotection

LXA4 has been shown to exert a significant neuroprotective effect. In a rat model of middle cerebral artery occlusion (MCAO) and BV2 microglial cells, the administration of LXA4 inhibited the pro-inflammatory response .

Periodontitis Treatment

In the field of dental health, LXA4 has shown potential in the treatment of severe periodontitis . LXA4 levels in gingival crevicular fluid (GCF) significantly increased after scaling and root planing (SRP), and these levels were positively correlated with clinical improvements . Furthermore, elevated LXA4 levels were observed in sites that became negative for certain periodontal pathogens after SRP .

Anti-Inflammatory Effects on Various Body Parts

LXA4 has demonstrated good anti-inflammatory effects on the intestine, joints, lung, kidney, atherosclerosis, type II diabetes, and epidermal sites . It also plays a positive role in the treatment of COVID-19 .

Alleviation of Oxidative Stress

LXA4 has been found to meddle with uric acid-induced oxidative stress in HUVECs. The underlying mechanism could be associated with weakening the activation of NOXs and subsequently suppressing the production of ROS .

作用機序

Lipoxin A4 (LXA4) is an endogenous bioactive lipid mediator involved in the regulation of inflammation . This article will explore the mechanism of action of LXA4, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

LXA4 exerts immunomodulatory effects by regulating the behavior of various immune cells, including neutrophils, macrophages, and T and B cells . It promotes the clearance of apoptotic neutrophils, helping to dampen inflammation and promote tissue repair .

Mode of Action

LXA4 interacts with its targets to regulate the expression of many inflammatory genes. It modulates the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) . These transcription factors are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .

Biochemical Pathways

LXA4 is involved in the regulation of several biochemical pathways. For instance, in cases of obesity-related glomerulopathy, the administration of LXA4 markedly reduces inflammatory stimuli by inhibiting the Nfkbia and Mapk1/14 pathways, leading to the downregulation of Il1b, Il6, Tnf, and Ccl8 . This indicates an anti-inflammatory response .

Pharmacokinetics

It is known that lxa4 is produced enzymatically through the sequential metabolism of the lipoxygenase (lo) enzymes 5-lo and either 12-lo or 15-lo . Aspirin directly affects the LXA4 circuit by activating the biosynthesis of endogenous epimers of LXA4, known as aspirin-triggered 15-epi-LX, which has potent anti-inflammatory properties .

Result of Action

The administration of LXA4 results in significant anti-inflammatory and neuroprotective effects. For instance, in a rat model of middle cerebral artery occlusion (MCAO) and BV2 microglial cells, LXA4 inhibited the pro-inflammatory response and exerted a significant neuroprotective effect through the downregulation of Tnf, Il1b, Fcgr2a, Notch1, Hes1, Nos2 and activation of Arg1, Mrc1, Hes5 genes .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAQOQZEOGMIQS-SSQFXEBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040535 | |

| Record name | Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lipoxin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

lipoxin A4 | |

CAS RN |

89663-86-5 | |

| Record name | Lipoxin A4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89663-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lipoxin A4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089663865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIPOXIN A4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7C6J3D79J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lipoxin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)

![3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate](/img/structure/B32754.png)